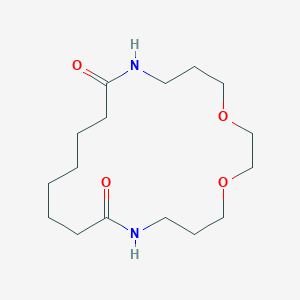![molecular formula C19H27NO3 B12520659 (4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one CAS No. 655234-59-6](/img/structure/B12520659.png)
(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at the 4th and 2nd positions of the oxazolidinone and octanoyl groups, respectively, contributes to its stereochemical complexity and potential for enantioselective reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Octanoyl Group: The octanoyl group is typically introduced through an esterification or amidation reaction using octanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the side chains.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the benzyl or octanoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are used under conditions that favor nucleophilic or electrophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.
Applications De Recherche Scientifique
(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one involves its interaction with molecular targets through its chiral centers. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The oxazolidinone ring can participate in hydrogen bonding, while the benzyl and octanoyl groups contribute to hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R)-4-benzyl-3-[(2R)-2-methylhexanoyl]-1,3-oxazolidin-2-one
- (4R)-4-benzyl-3-[(2R)-2-methyldecanoyl]-1,3-oxazolidin-2-one
- (4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one
Uniqueness
The uniqueness of (4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one lies in its specific chiral configuration and the length of its octanoyl side chain. These features can significantly influence its reactivity, binding properties, and overall utility in various applications.
Propriétés
Numéro CAS |
655234-59-6 |
|---|---|
Formule moléculaire |
C19H27NO3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-3-4-5-7-10-15(2)18(21)20-17(14-23-19(20)22)13-16-11-8-6-9-12-16/h6,8-9,11-12,15,17H,3-5,7,10,13-14H2,1-2H3/t15-,17-/m1/s1 |
Clé InChI |
BXXWQQNFXCTKNV-NVXWUHKLSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
SMILES canonique |
CCCCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)


![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)

![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)


![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
